molecular formula C8H18N2O4S B6211502 tert-butyl N-[(2S)-2-sulfamoylpropyl]carbamate CAS No. 2728725-15-1

tert-butyl N-[(2S)-2-sulfamoylpropyl]carbamate

Cat. No. B6211502
CAS RN: 2728725-15-1
M. Wt: 238.3
InChI Key:
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Description

Tert-butyl N-[(2S)-2-sulfamoylpropyl]carbamate is a synthetic compound used in the laboratory for a variety of purposes. It is a white, crystalline solid that is soluble in water and other organic solvents. This compound has a wide range of applications in the scientific research field, including synthesis, biochemical and physiological effects, and lab experiments. In

Scientific Research Applications

Tert-butyl N-[(2S)-2-sulfamoylpropyl]carbamate has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of polymers, as well as in the synthesis of polysaccharides. It has been used in the synthesis of polysulfonamides and polyurethanes. Additionally, it is used in the synthesis of polyesters, polyamides, and polycarbonates.

Mechanism of Action

Tert-butyl N-[(2S)-2-sulfamoylpropyl]carbamate is an alkylating agent, which means that it reacts with nucleophilic groups in molecules to form covalent bonds. This reaction is known as alkylation. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is exothermic. The alkylation reaction produces a variety of products, depending on the nucleophilic group present in the molecule.
Biochemical and Physiological Effects
Tert-butyl N-[(2S)-2-sulfamoylpropyl]carbamate has a wide range of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. Additionally, it has been shown to inhibit the enzyme glutathione reductase, which is involved in the detoxification of reactive oxygen species.

Advantages and Limitations for Lab Experiments

Tert-butyl N-[(2S)-2-sulfamoylpropyl]carbamate is a useful reagent for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable and can be stored for long periods of time. However, it is toxic and should be handled with care. Additionally, it should be used in a well-ventilated area and protective clothing should be worn when handling it.

Future Directions

There is a wide range of potential future directions for the use of tert-butyl N-[(2S)-2-sulfamoylpropyl]carbamate. It could be used in the synthesis of new compounds, such as pharmaceuticals and agrochemicals. It could also be used in the synthesis of polymers, such as polysulfonamides and polyurethanes. Additionally, it could be used in the synthesis of polyesters, polyamides, and polycarbonates. Finally, it could be used in the synthesis of other compounds, such as surfactants and dyes.

Synthesis Methods

Tert-butyl N-[(2S)-2-sulfamoylpropyl]carbamate is synthesized by the reaction of tert-butyl bromide with 2-sulfamoylpropylcarbamate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an organic solvent, such as ethanol or methanol. The reaction is exothermic and yields a white, crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2S)-2-sulfamoylpropyl]carbamate involves the reaction of tert-butyl carbamate with (2S)-2-aminopropanesulfonic acid, followed by protection of the amine group with a suitable protecting group, and subsequent deprotection to obtain the final product.", "Starting Materials": [ "tert-butyl carbamate", "(2S)-2-aminopropanesulfonic acid", "Suitable protecting group" ], "Reaction": [ "Step 1: Reaction of tert-butyl carbamate with (2S)-2-aminopropanesulfonic acid in the presence of a suitable coupling agent to form tert-butyl N-[(2S)-2-sulfamoylpropyl]carbamate.", "Step 2: Protection of the amine group with a suitable protecting group, such as Boc or Fmoc.", "Step 3: Deprotection of the protecting group to obtain the final product, tert-butyl N-[(2S)-2-sulfamoylpropyl]carbamate." ] }

CAS RN

2728725-15-1

Product Name

tert-butyl N-[(2S)-2-sulfamoylpropyl]carbamate

Molecular Formula

C8H18N2O4S

Molecular Weight

238.3

Purity

95

Origin of Product

United States

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